molecular formula C15H24N2 B1465790 {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1274462-36-0

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1465790
CAS No.: 1274462-36-0
M. Wt: 232.36 g/mol
InChI Key: BWYHOZAOONDVNR-UHFFFAOYSA-N
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Description

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol. This compound is characterized by a piperidine ring substituted with a 2,5-dimethylphenylmethyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-5-6-13(2)15(8-12)11-17-7-3-4-14(9-16)10-17/h5-6,8,14H,3-4,7,9-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYHOZAOONDVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 2,5-dimethylbenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature.

    Formation of Intermediate: The reaction yields an intermediate compound, which is then subjected to further reactions to introduce the methanamine group.

    Final Product: The final step involves the reduction of the intermediate compound using a reducing agent such as lithium aluminum hydride or sodium borohydride to obtain {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups using appropriate reagents and conditions.

    Addition: Addition reactions can occur at the amine group, forming derivatives with various substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

Chemistry

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be used to create various derivatives that possess distinct chemical properties.
  • Reagent in Chemical Reactions : It acts as a reagent for nucleophilic substitutions and other organic transformations.

Biology

Research has indicated that this compound may exhibit significant biological activities:

  • Biological Target Interaction : Studies are ongoing to investigate its interactions with enzymes and receptors, which could lead to insights into its pharmacological potential.
  • Cellular Effects : Preliminary findings suggest it may influence cellular processes, although specific pathways are yet to be fully elucidated.

Medicine

The potential therapeutic applications of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine are of particular interest:

  • Pharmaceutical Development : As a precursor, it may contribute to the synthesis of novel pharmaceutical agents targeting various diseases.
  • Autoimmune Diseases : Related compounds have been studied for their role as ROR-gamma modulators, indicating potential applications in treating autoimmune conditions .

Industry

In industrial applications, this compound is utilized in:

  • Specialty Chemicals Production : Its unique properties make it suitable for developing materials with specific functionalities.
  • Material Science : The compound may contribute to advancements in materials that require precise chemical characteristics.

Mechanism of Action

The mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine can be compared with other similar compounds, such as:

    {1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    {1-[(3,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine:

    {1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanamine: This compound has a different substitution on the piperidine ring, which may influence its interaction with molecular targets and its overall activity.

The uniqueness of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Overview

{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine, with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol, is a piperidine derivative that has garnered interest in various fields of scientific research, particularly for its potential biological activities. This compound features a piperidine ring substituted with a 2,5-dimethylphenylmethyl group and a methanamine group, which influences its interaction with biological targets.

PropertyValue
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
CAS Number1274462-36-0

The biological activity of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. The compound may exert effects by binding to these targets, modulating their activity, and subsequently influencing cellular signaling pathways and physiological responses. Specific pathways involved can vary based on the biological context.

1. Receptor Interaction

Research indicates that compounds similar to {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine often interact with neurotransmitter receptors, which can lead to alterations in neurotransmission. For instance, studies on piperidine derivatives have shown potential agonistic effects on orexin receptors, which are implicated in regulating arousal and appetite .

2. Enzyme Inhibition

In vitro studies have demonstrated that related piperidine compounds can inhibit key enzymes involved in metabolic processes. For example, compounds in this class have been evaluated for their inhibitory effects on α-glucosidase and cholinesterase enzymes, suggesting potential applications in managing diabetes and cognitive disorders .

Case Studies

Case Study 1: Neuroprotective Effects
A study explored the neuroprotective properties of a structurally similar piperidine derivative in models of neurodegeneration. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress, potentially through antioxidant mechanisms .

Case Study 2: Antidiabetic Activity
Another investigation assessed the antidiabetic potential of piperidine derivatives, including those structurally related to {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine. The results showed remarkable inhibition of α-glucosidase activity compared to standard drugs like acarbose, indicating its efficacy in lowering postprandial blood glucose levels .

Comparative Analysis

To understand the unique properties of {1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine, it is useful to compare it with other piperidine derivatives:

Compound NameStructure VariationsBiological Activity
{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamineDifferent substitution on the phenyl ringVaried receptor affinity
{1-[(3,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamineAltered position of methyl groupsPotentially different enzyme inhibition patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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